molecular formula C11H8N2O3S B11807463 5-(3-Nitrophenyl)furan-2-carbothioamide

5-(3-Nitrophenyl)furan-2-carbothioamide

Cat. No.: B11807463
M. Wt: 248.26 g/mol
InChI Key: ZDYYQOOAGFKAII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)furan-2-carbothioamide typically involves the reaction of 3-nitrobenzaldehyde with furan-2-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)furan-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Nitrophenyl)furan-2-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring and carbothioamide moiety contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Nitrophenyl)furan-2-carbothioamide is unique due to its specific combination of a nitrophenyl group and a carbothioamide moiety, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other furan derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

5-(3-nitrophenyl)furan-2-carbothioamide

InChI

InChI=1S/C11H8N2O3S/c12-11(17)10-5-4-9(16-10)7-2-1-3-8(6-7)13(14)15/h1-6H,(H2,12,17)

InChI Key

ZDYYQOOAGFKAII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=S)N

Origin of Product

United States

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